molecular formula C12H10BrNO B8533360 6-Bromo-1,2,3,9-tetrahydro-4H-carbazol-4-one

6-Bromo-1,2,3,9-tetrahydro-4H-carbazol-4-one

Cat. No. B8533360
M. Wt: 264.12 g/mol
InChI Key: LOVJHBWOEBXDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04725615

Procedure details

The product of Stage (i) (1.5 g) was heated under reflux with dry zinc chloride (16 g) in glacial acetic acid (75 ml) for 24 h. The mixture was cooled, poured into water (200 ml), and the resulting solid filtered off and dried (0.95 g). Purification by flash chromatography (E) gave the title compound as a solid (125 mg). T.l.c. (F), Rf 0.65
Name
product
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
16 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8]N=C2CCCC(=O)C2)=[CH:4][CH:3]=1.[OH2:17]>C(O)(=O)C.[Cl-].[Zn+2].[Cl-]>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[NH:8][C:3]1[CH2:4][CH2:5][CH2:6][C:7](=[O:17])[C:2]2=1 |f:3.4.5|

Inputs

Step One
Name
product
Quantity
1.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)NN=C1CC(CCC1)=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
16 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
the resulting solid filtered off
CUSTOM
Type
CUSTOM
Details
dried (0.95 g)
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (E)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=3C(CCCC3NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 125 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.